molecular formula C18H24N2O3 B5342810 4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one

Cat. No. B5342810
M. Wt: 316.4 g/mol
InChI Key: WZMQXDICZLIHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one, also known as Ro 15-1788, is a benzodiazepine receptor antagonist that is commonly used in scientific research. This compound is important in the study of the benzodiazepine receptor system and its effects on the central nervous system.

Mechanism of Action

4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one 15-1788 acts as a competitive antagonist at the benzodiazepine receptor site, blocking the binding of benzodiazepines to the receptor and preventing their effects on the central nervous system. This compound has been shown to reverse the effects of benzodiazepines on memory, anxiety, and other behaviors.
Biochemical and Physiological Effects:
This compound 15-1788 has been shown to have a number of biochemical and physiological effects on the central nervous system. This compound has been found to increase dopamine release in the nucleus accumbens, suggesting a potential role in addiction. This compound 15-1788 has also been shown to decrease anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one 15-1788 in lab experiments is its specificity for the benzodiazepine receptor site. This compound allows researchers to study the effects of benzodiazepines on the central nervous system without interference from other neurotransmitter systems. However, one limitation of this compound 15-1788 is its relatively short half-life, which can make it difficult to study long-term effects of benzodiazepines.

Future Directions

There are a number of potential future directions for research on 4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one 15-1788 and the benzodiazepine receptor system. One area of interest is the role of benzodiazepine receptors in the development of addiction and substance abuse. Another potential direction is the use of this compound 15-1788 as a therapeutic agent for neurological disorders such as anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 15-1788 on the central nervous system.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one 15-1788 involves the reaction of 4-chlorobutyryl chloride with ethyl benzylamine, followed by the addition of sodium hydride and 2-butanone. The resulting compound is then treated with hydrochloric acid to produce this compound 15-1788.

Scientific Research Applications

4-benzyl-3-ethyl-1-(2-oxobutanoyl)-1,4-diazepan-5-one 15-1788 is widely used in scientific research to study the benzodiazepine receptor system and its effects on the central nervous system. This compound is used to investigate the role of benzodiazepine receptors in the development of addiction, anxiety, and other neurological disorders.

properties

IUPAC Name

1-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)butane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-3-15-13-19(18(23)16(21)4-2)11-10-17(22)20(15)12-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMQXDICZLIHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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